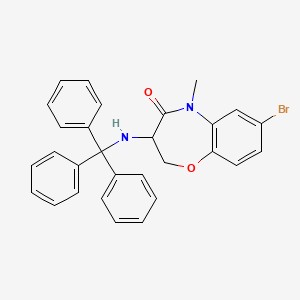
3,6-Bis(dimethylamino)-9h-xanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Bis(dimethylamino)-9h-xanthen-9-one is a chemical compound known for its vibrant fluorescence properties. It is a derivative of xanthene and is often used in various scientific applications due to its unique chemical structure and properties. This compound is particularly notable for its ability to absorb and emit light, making it useful in fields such as biochemistry and molecular biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(dimethylamino)-9h-xanthen-9-one typically involves the reaction of xanthene derivatives with dimethylamine. One common method includes the condensation of 3,6-dihydroxyxanthene with dimethylamine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Bis(dimethylamino)-9h-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its hydroxy derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted xanthenes, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3,6-Bis(dimethylamino)-9h-xanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various analytical techniques.
Biology: Employed in fluorescence microscopy and flow cytometry to label and visualize biological samples.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the manufacturing of fluorescent inks and dyes.
Mecanismo De Acción
The mechanism by which 3,6-Bis(dimethylamino)-9h-xanthen-9-one exerts its effects is primarily through its ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This property is due to the presence of conjugated double bonds and electron-donating amino groups in its structure. The compound can intercalate into DNA, making it useful for studying nucleic acid interactions.
Comparación Con Compuestos Similares
Similar Compounds
3,6-Bis(dimethylamino)acridine: Another fluorescent dye with similar properties but different structural features.
Pyronin Y: A related xanthene dye used in similar applications.
Rhodamine B: A widely used fluorescent dye with comparable absorption and emission characteristics.
Uniqueness
3,6-Bis(dimethylamino)-9h-xanthen-9-one is unique due to its specific absorption and emission spectra, which make it particularly useful for certain fluorescence-based applications. Its ability to intercalate into DNA also sets it apart from some other fluorescent dyes.
Propiedades
Número CAS |
56860-23-2 |
|---|---|
Fórmula molecular |
C17H18N2O2 |
Peso molecular |
282.34 g/mol |
Nombre IUPAC |
3,6-bis(dimethylamino)xanthen-9-one |
InChI |
InChI=1S/C17H18N2O2/c1-18(2)11-5-7-13-15(9-11)21-16-10-12(19(3)4)6-8-14(16)17(13)20/h5-10H,1-4H3 |
Clave InChI |
ARANMANIVCLFTJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)C(=O)C3=C(O2)C=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)





![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
![5-(Benzyloxy)benzo[d][1,3]dioxole-2-thione](/img/structure/B13685753.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
![5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)
